Cas no 1376047-60-7 (methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)

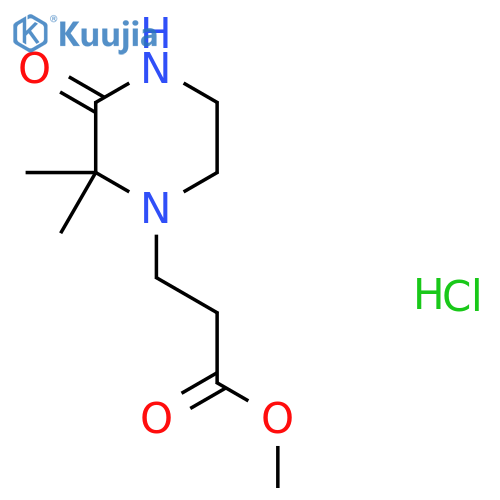

1376047-60-7 structure

商品名:methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride

CAS番号:1376047-60-7

MF:C10H19ClN2O3

メガワット:250.722461938858

MDL:MFCD22056481

CID:5050389

PubChem ID:72140415

methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

- NE58554

- Z1335657653

- methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate;hydrochloride

- methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride

-

- MDL: MFCD22056481

- インチ: 1S/C10H18N2O3.ClH/c1-10(2)9(14)11-5-7-12(10)6-4-8(13)15-3;/h4-7H2,1-3H3,(H,11,14);1H

- InChIKey: MVEDJGDZGFIWSI-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C1C(C)(C)N(CCC(=O)OC)CCN1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 263

- トポロジー分子極性表面積: 58.6

methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM474783-500mg |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95%+ | 500mg |

$844 | 2022-09-03 | |

| TRC | M335875-50mg |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 50mg |

$ 295.00 | 2022-06-03 | ||

| TRC | M335875-10mg |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 10mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-99388-0.5g |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95.0% | 0.5g |

$768.0 | 2025-02-21 | |

| Enamine | EN300-99388-0.05g |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95.0% | 0.05g |

$229.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14044-1-500MG |

methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride |

1376047-60-7 | 95% | 500MG |

¥ 2,864.00 | 2023-03-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14044-1-1G |

methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride |

1376047-60-7 | 95% | 1g |

¥ 4,290.00 | 2023-03-17 | |

| Enamine | EN300-99388-10g |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95% | 10g |

$4236.0 | 2023-09-01 | |

| 1PlusChem | 1P019UCK-500mg |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95% | 500mg |

$1012.00 | 2023-12-22 | |

| 1PlusChem | 1P019UCK-50mg |

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride |

1376047-60-7 | 95% | 50mg |

$335.00 | 2023-12-22 |

methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

1376047-60-7 (methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1376047-60-7)methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride

清らかである:99%

はかる:1g

価格 ($):862.0